molecular formula C13H11ClN2O2S B2559918 N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide CAS No. 1096535-32-8

N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B2559918
CAS No.: 1096535-32-8
M. Wt: 294.75
InChI Key: YBCIXXNZWCGPBB-XNTDXEJSSA-N
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Description

N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide is an organic compound with the molecular formula C₁₃H₁₁ClN₂O₂S. It is a derivative of benzenesulfonohydrazide, characterized by the presence of a chlorophenyl group and a methylidene linkage. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between benzenesulfonohydrazide and 2-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(1E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(1E)-(2-methylphenyl)methylidene]benzenesulfonohydrazide

Uniqueness

N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCIXXNZWCGPBB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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